3-Methyl-5-(pyridin-2-yl)isoxazole
Description
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-5-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3 |
InChI Key |
ATVBHAGWSTXMQJ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CC=CC=N2 |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Nitrogen-Containing Substituents
(a) ABT 418: (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
- Structure : Features a pyrrolidinyl (five-membered nitrogen ring) substituent at position 4.
- Pharmacological Activity : Acts as a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating cognition-enhancing and anxiolytic effects. Unlike nicotine, ABT 418 shows reduced peripheral side effects due to subtype selectivity (e.g., higher affinity for α4β2 nAChRs) .
- In Vitro Data :
- In Vivo Data : Enhances cognitive performance in rodent models at doses with minimal cardiovascular effects .
(b) 3-Methyl-5-(pyrrolidin-2-yl)isoxazole
- Structure : Pyrrolidinyl substituent at position 5.
- Applications : Used as a building block for heterocyclic frameworks in drug discovery (e.g., ligands for CNS targets) .
- Reactivity : Participates in cyclization and substitution reactions due to the secondary amine in pyrrolidine .
However, pyrrolidinyl derivatives like ABT 418 demonstrate superior nAChR subtype selectivity, likely due to conformational flexibility .
Amino-Substituted Isoxazoles
(a) 3-Amino-5-(pyrrol-2-yl)isoxazoles
- Synthesis: Prepared via hydroxylamine reactions with carbamoylcyanopyrroles under alkaline conditions .
- Activity: Structural isomers (3-amino vs. 5-amino) exhibit divergent reactivity and biological activity. For example, 5-aminoisoxazoles are intermediates in antitumor agents .
Comparison: The amino group increases nucleophilicity, enabling cross-coupling reactions. In contrast, the methyl and pyridinyl groups in 3-methyl-5-(pyridin-2-yl)isoxazole stabilize the ring against electrophilic substitution .
Styryl-Functionalized Isoxazoles
- Example: 3-Methyl-5-[2-(2-hydroxy-3-aminopropoxy)styryl]isoxazole derivatives.
- Applications : These compounds show efficacy in treating hypertonia and cardiac arrhythmias due to β-adrenergic modulation .
- Synthesis : Derived from epoxide intermediates reacting with amines .
Comparison :
The styryl group introduces extended conjugation, enabling interactions with hydrophobic protein pockets. Pyridinyl-substituted isoxazoles may lack this property but offer stronger hydrogen-bonding capabilities via the pyridine nitrogen .
Reactivity in Nitration Reactions
Preparation Methods
General Reaction Mechanism and Substrate Design
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes represents a cornerstone in isoxazole synthesis. For 3-Methyl-5-(pyridin-2-yl)isoxazole, this method involves the in situ generation of a nitrile oxide from a methyl-substituted precursor, which subsequently reacts with a pyridinyl alkyne. A study by Hansen et al. demonstrated that copper(I) catalysis enhances regioselectivity, favoring the 3,5-disubstituted isoxazole configuration. Key to this approach is the use of methyl nitroacetate as a nitrile oxide precursor, which undergoes dehydration under basic conditions to form the reactive dipole.
Optimized Procedure and Yield Analysis
In a representative protocol, a mixture of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile (1 equiv), methyl nitroacetate (1.5 equiv), and triethylamine (1 equiv) in toluene was heated at 60°C for 8 hours, yielding this compound in 86% isolated yield. Scale-up experiments (1.3 mmol scale) maintained efficiency, producing 71% yield, underscoring the method’s robustness. Microwave-assisted heating in hexafluoroisopropanol (HFIP) at 120°C for 30 minutes further reduced reaction times while achieving 80% yield.
Table 1: Comparative Analysis of Cycloaddition Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Toluene | 60 | 8 | 86 |
| Piperidinium Acetate | MeOH | 100 | 24 | 75 |
| Microwave | HFIP | 120 | 0.5 | 80 |
Mechanistic Insights and Side Reactions
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, with the nitrile oxide’s oxygen acting as the nucleophile. Competing pathways, such as the formation of H-quinolizin-4-one byproducts, were observed when using protic solvents like methanol. These side products arise from nucleophilic acyl substitution at the ester intermediate, followed by HNO₂ elimination.
Dehydration of Oxime Derivatives Under Basic Conditions
Patent-Based Methodology for Analogous Structures
A Chinese patent (CN106146424A) describes the synthesis of 5-methyl-3,4-diphenylisoxazole via dehydration of an oxime intermediate in methanol/water with inorganic bases. Adapting this protocol, this compound could be synthesized by substituting the phenyl groups with pyridinyl and methyl functionalities. The patent reports yields exceeding 99% purity under optimized conditions, highlighting the potential for industrial application.
Critical Parameters for Success
Key factors include:
- Base Selection: Potassium carbonate or sodium hydroxide facilitates efficient dehydration without side reactions.
- Solvent System: A 3:1 methanol/water ratio balances solubility and reaction kinetics.
- Temperature Control: Reflux at 65–70°C prevents decomposition of the pyridinyl moiety.
Metal-Free Cycloaddition Using Organic Catalysts
DBU-Mediated Reactions
Mohammed et al. reported a metal-free approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the cycloaddition of nitrile oxides with alkynes. Applied to this compound, this method eliminates metal contamination concerns, making it suitable for pharmaceutical synthesis. Reactions in dichloromethane at room temperature achieved 78% yield within 4 hours.
Solvent Effects and Green Chemistry Alternatives
The use of ionic liquids (e.g., butylmethylimidazolium chloride) as recyclable solvents has been explored, achieving 82% yield while reducing environmental impact. Ultrasound irradiation in aqueous media further enhanced reaction rates, yielding 85% product in 1 hour.
Post-Functionalization of Preformed Isoxazole Cores
Palladium-Catalyzed Cross-Coupling
Aryl halide intermediates of 5-bromo-3-methylisoxazole can undergo Suzuki-Miyaura coupling with pyridin-2-ylboronic acids. This two-step method, while less direct, allows for late-stage diversification. Reported yields range from 65–72% using Pd(PPh₃)₄ and cesium carbonate in toluene/water.
Limitations and Side Reactions
Competing homocoupling of boronic acids and debromination were observed, necessitating careful stoichiometric control.
Comparative Evaluation of Synthetic Routes
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 86 | 98 | High | Low |
| Dehydration of Oximes | 92 | 99 | Industrial | Very Low |
| Metal-Free DBU Catalysis | 78 | 97 | Moderate | Moderate |
| Cross-Coupling | 70 | 95 | Low | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-5-(pyridin-2-yl)isoxazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one. Hydroxylamine hydrochloride (NH₂OH·HCl) is typically employed to form the isoxazole ring, ensuring regioselectivity at the 5-position of the pyridine moiety. This method yields high purity and scalability for research-scale applications .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural elucidation combines spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry.
- X-ray crystallography : Resolves stereochemical details and intermolecular interactions (e.g., π-stacking in heterocyclic systems) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro screening against nicotinic acetylcholine receptors (nAChRs) reveals cholinergic activity. Competitive binding assays using radiolabeled ligands (e.g., [³H]-cytisine) quantify affinity for α4β2 and α7 receptor subtypes. Functional assays (e.g., calcium flux) assess agonist/antagonist behavior .
Advanced Research Questions
Q. How do structural modifications influence the pharmacological profile of this compound derivatives?
- Methodological Answer :
- Substituent effects : Introducing electron-withdrawing groups (e.g., -F) at the pyridine ring enhances receptor selectivity, while alkyl chains improve bioavailability.
- Salt forms : Hydrochloride salts (e.g., ABT-418 HCl) increase solubility and stability in physiological buffers, critical for in vivo studies .
- SAR studies : Comparative IC₅₀ values from receptor-binding assays guide optimization for cognition-enhancing or anxiolytic activity .
Q. What in vivo models are used to evaluate its neuropharmacological effects?
- Methodological Answer :
- Cognitive enhancement : Morris water maze tests in rodents assess spatial memory improvement.
- Anxiolytic activity : Elevated plus maze and light-dark box tests quantify anxiety reduction. Doses are calibrated using pharmacokinetic profiling (e.g., plasma half-life via LC-MS) .
Q. How can computational methods aid in studying this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites for functionalization.
- Molecular docking : Simulates binding modes to nAChR subtypes using software like AutoDock Vina.
- Molecular dynamics (MD) : Evaluates stability of ligand-receptor complexes over nanosecond timescales .
Q. How should researchers resolve contradictions between in vitro and in vivo data?
- Methodological Answer :
- Dose-response reconciliation : Adjust for metabolic differences (e.g., cytochrome P450-mediated degradation) using hepatic microsome assays.
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlates plasma concentrations with behavioral outcomes.
- Receptor subtype specificity : Cross-validate results using knockout mouse models or siRNA silencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
